molecular formula C12H7BrClNO3 B5756040 1-(3-bromophenoxy)-2-chloro-4-nitrobenzene

1-(3-bromophenoxy)-2-chloro-4-nitrobenzene

Cat. No. B5756040
M. Wt: 328.54 g/mol
InChI Key: XFKFYVVEDZFGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromophenoxy)-2-chloro-4-nitrobenzene is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BPNB and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of BPNB is not fully understood. However, it has been suggested that BPNB inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase. This results in the inhibition of cellular signaling pathways that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
BPNB has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various protein kinases, which are involved in cellular signaling pathways. BPNB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BPNB has been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using BPNB in lab experiments is its high purity and stability. It has also been shown to have a high degree of specificity for protein kinases, making it a useful tool for studying cellular signaling pathways. However, one limitation of using BPNB is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on BPNB. One area of research is the development of BPNB analogs with improved specificity and efficacy. Another area of research is the use of BPNB as a tool to study the role of protein kinases in cellular signaling pathways. Additionally, BPNB may have potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the potential applications of BPNB in scientific research.

Synthesis Methods

BPNB can be synthesized using various methods, including the reaction of 3-bromophenol with 2-chloro-4-nitrophenyl isocyanate in the presence of a base such as triethylamine. Another method involves the reaction of 3-bromophenol with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as pyridine. Both methods have been used to synthesize BPNB with high yields and purity.

Scientific Research Applications

BPNB has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial, antifungal, and antiviral properties. BPNB has also been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. Additionally, BPNB has been used as a probe to study the role of protein kinases in cellular signaling pathways.

properties

IUPAC Name

1-(3-bromophenoxy)-2-chloro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClNO3/c13-8-2-1-3-10(6-8)18-12-5-4-9(15(16)17)7-11(12)14/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKFYVVEDZFGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenoxy)-2-chloro-4-nitrobenzene

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